Cas no 1806467-82-2 (4-Hydroxy-7-methylthio-1H-benzimidazole)

4-Hydroxy-7-methylthio-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-7-methylthio-1H-benzimidazole
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- Inchi: 1S/C8H8N2OS/c1-12-6-3-2-5(11)7-8(6)10-4-9-7/h2-4,11H,1H3,(H,9,10)
- InChI Key: DTNYMWDAVJFKEB-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=C(C2=C1NC=N2)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 1.6
- Topological Polar Surface Area: 74.2
4-Hydroxy-7-methylthio-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061004108-250mg |
4-Hydroxy-7-methylthio-1H-benzimidazole |
1806467-82-2 | 98% | 250mg |
$865.92 | 2022-03-31 | |
Alichem | A061004108-1g |
4-Hydroxy-7-methylthio-1H-benzimidazole |
1806467-82-2 | 98% | 1g |
$2,125.46 | 2022-03-31 | |
Alichem | A061004108-500mg |
4-Hydroxy-7-methylthio-1H-benzimidazole |
1806467-82-2 | 98% | 500mg |
$1,200.86 | 2022-03-31 |
4-Hydroxy-7-methylthio-1H-benzimidazole Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 4-Hydroxy-7-methylthio-1H-benzimidazole
4-Hydroxy-7-methylthio-1H-benzimidazole: A Comprehensive Overview
The compound with CAS No. 1806467-82-2, commonly referred to as 4-Hydroxy-7-methylthio-1H-benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications. The benzimidazole core of this molecule is further modified with a hydroxyl group at position 4 and a methylthio group at position 7, giving it unique chemical and biological properties.
Benzimidazoles have been extensively studied due to their structural versatility and potential for functionalization. The introduction of substituents such as hydroxyl (-OH) and methylthio (-SMe) groups can significantly alter the electronic properties and reactivity of the molecule. In the case of 4-Hydroxy-7-methylthio-1H-benzimidazole, these substituents not only enhance its stability but also impart specific reactivity patterns that make it suitable for various applications.
Recent studies have highlighted the potential of 4-Hydroxy-7-methylthio-1H-benzimidazole in drug discovery. Its ability to act as a scaffold for bioactive molecules has been explored in the context of anticancer, anti-inflammatory, and antimicrobial agents. For instance, researchers have reported that this compound exhibits potent cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer therapies.
In addition to its pharmacological applications, 4-Hydroxy-7-methylthio-1H-benzimidazole has also been investigated for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have shown that this compound can be incorporated into thin-film transistors, demonstrating excellent charge transport properties.
The synthesis of 4-Hydroxy-7-methylthio-1H-benzimidazole involves a multi-step process that typically begins with the preparation of the benzimidazole core. This is followed by the introduction of the hydroxyl and methylthio groups through various substitution reactions. The choice of synthetic methodology depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
From an analytical standpoint, 4-Hydroxy-7-methylthio-1H-benzimidazole has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure, conformational flexibility, and solid-state properties.
In conclusion, 4-Hydroxy-7-methylthio-1H-benzimidazole is a versatile compound with a wide range of potential applications. Its unique chemical structure and functional groups make it an attractive target for further research in drug discovery, materials science, and beyond. As new studies continue to emerge, this compound is poised to play an increasingly important role in advancing our understanding of complex chemical systems.
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